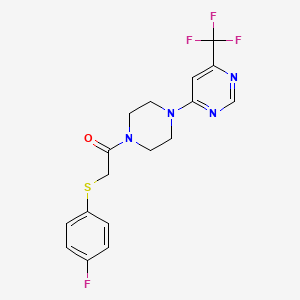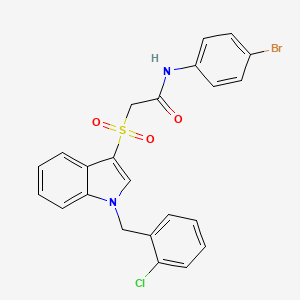
6-羟基苯并呋喃-2-羧酸甲酯
描述
Synthesis Analysis
The synthesis of Methyl 6-hydroxybenzofuran-2-carboxylate involves three steps: the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate . This process is safe, cost-effective, environmentally benign, and scalable .Molecular Structure Analysis
The molecular formula of Methyl 6-hydroxybenzofuran-2-carboxylate is C10H8O4. The molecular weight is 192.17 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Methyl 6-hydroxybenzofuran-2-carboxylate include the reaction of 2-hydroxy-4-methoxybenzofuran with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate .Physical and Chemical Properties Analysis
The molecular formula of Methyl 6-hydroxybenzofuran-2-carboxylate is C10H8O4. The molecular weight is 192.17 .科学研究应用
- 苯并呋喃衍生物,包括6-羟基苯并呋喃-2-羧酸甲酯,已成为有前途的抗菌剂 . 它们独特的结构特征使其成为对抗致命微生物的合适候选者。研究人员已经探索了它们对临床批准靶点的活性,为潜在的治疗应用铺平了道路。
- 一些苯并呋喃衍生物,如补骨脂素、8-甲氧基补骨脂素和天使草素,用于治疗癌症和银屑病等皮肤病 . 这些化合物表现出生物活性,并已被研究其治疗潜力。
- 最近的苯并呋喃类化合物旨在提高生物利用度,允许每天一次给药 . 研究人员一直专注于优化其药代动力学特性,以增强药物输送。
- 研究人员开发了一种优化工艺,用于合成6-羟基苯并呋喃,它是6-羟基苯并呋喃-2-羧酸甲酯的前体 . 这种高效的合成路线有利于扩大生产,以便进行进一步的研究。
- 苯并呋喃由于其多种生物活性而成为药物发现中的特权结构 . 药物化学家探索了苯并呋喃核周围的取代模式,以开发抗菌药物的构效关系 (SAR)。
- 苯并呋喃衍生物可以从天然产物和非天然化合物中获得,拓宽了其潜在应用 . 研究人员继续探索它们的生物活性及其治疗意义。
抗菌特性
皮肤病治疗
生物利用度增强
合成和放大
药效团探索
天然来源和生物活性
安全和危害
作用机制
Target of Action
The primary targets of Methyl 6-hydroxybenzofuran-2-carboxylate are currently unknown. The compound belongs to the class of benzofuran compounds, which are known to exhibit a wide range of biological activities . .
Mode of Action
Benzofuran compounds are known to interact with various biological targets and induce changes in cellular processes . The exact interaction of Methyl 6-hydroxybenzofuran-2-carboxylate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by Methyl 6-hydroxybenzofuran-2-carboxylate and their downstream effects need further investigation.
Result of Action
Given the diverse biological activities of benzofuran compounds, it is likely that this compound may have multiple effects at the molecular and cellular levels . More research is needed to elucidate these effects.
属性
IUPAC Name |
methyl 6-hydroxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFLVOPCTQNVAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182747-75-7 | |
| Record name | methyl 6-hydroxy-1-benzofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate](/img/structure/B2406059.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)


![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)
![3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2406069.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide](/img/structure/B2406072.png)



![8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406077.png)

